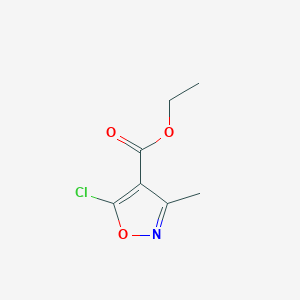

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Descripción

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (CAS 3356-94-3) is a substituted isoxazole derivative with the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.60 g/mol. It is characterized by a chlorine substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the isoxazole ring. This compound is stored under dry conditions at 2–8°C and is classified as hazardous due to its flammability (H225) and irritant properties (H315, H319, H335) .

Its synthesis involves the reaction of hydroxylamine hydrochloride with sodium acetate and (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by chlorination and esterification steps .

Propiedades

IUPAC Name |

ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTFATLKCZMRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510054 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-94-3 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common method involves the cyclization of 3-chloro-2-methylprop-2-en-1-ol with ethyl chloroformate in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert atmosphere at a temperature range of 0-5°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Azides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Chlorine vs. Bromine Substituents : The chlorine substituent in the target compound confers higher electronegativity and lipophilicity compared to brominated analogs (e.g., Ethyl 5-bromo-4-methylisoxazole-3-carboxylate). This impacts reactivity in nucleophilic substitutions .

- Ester Group Position : this compound’s 4-carboxylate group contrasts with 3-carboxylate derivatives (e.g., Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate), affecting steric hindrance and binding in biological targets .

- Hazard Profile: The target compound’s flammability and irritant hazards (H225, H315) are more severe than those of non-halogenated analogs like Ethyl 5-hydroxy-4-isoxazolecarboxylate, which lacks significant hazards .

Actividad Biológica

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (ECMC) is a heterocyclic compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of ECMC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ECMC has the molecular formula and a molecular weight of approximately 194.6 g/mol. The compound features an isoxazole ring with a chlorine atom at the 5-position and an ethyl ester functional group, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that ECMC exhibits a variety of biological activities:

- Antimicrobial Properties : Studies suggest that ECMC has potential antibacterial and antifungal activities. Its structure allows it to interact with microbial targets, although specific mechanisms remain to be fully elucidated .

- Inhibition of Cytochrome P450 Enzymes : ECMC has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, potentially leading to altered pharmacokinetics for co-administered drugs.

- Anti-inflammatory Effects : Preliminary studies indicate that ECMC may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The mechanism by which ECMC exerts its biological effects involves several pathways:

- Interaction with Enzymes : As a CYP1A2 inhibitor, ECMC can modulate the metabolism of various drugs, which is critical for understanding its role in pharmacotherapy.

- Nucleophilic Reactivity : The compound's ethyl ester group enhances its nucleophilic character, allowing it to participate in various chemical reactions that can lead to the formation of bioactive derivatives.

Research Findings and Case Studies

Numerous studies have explored the biological activity of ECMC. Below is a summary of key findings:

Applications in Medicinal Chemistry

ECMC serves as a versatile building block in medicinal chemistry:

- Drug Development : Its ability to modify metabolic pathways makes it valuable for designing new pharmaceuticals.

- Agrochemicals : Due to its antimicrobial properties, ECMC is also being explored for applications in agricultural chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 5-chloro-3-methylisoxazole-4-carboxylate, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via cyclization of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine hydrochloride under acidic conditions (sodium acetate buffer in ethanol) . To optimize yield:

- Temperature Control : Maintain reaction at 273 K to suppress side reactions.

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃) to improve cyclization efficiency .

- Purification : Use silica gel chromatography (petroleum ether/Et₂O) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C3, chloro at C5) .

- X-Ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing molecular geometry .

- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to identify discrepancies caused by solvent effects or tautomerism .

- Crystal Structure Prediction : Use software like Mercury (CCDC) to validate crystallographic data against experimental SHELX refinements .

Q. What strategies improve regioselective functionalization of the isoxazole ring for derivative synthesis?

- Methodological Answer :

- Electrophilic Substitution : Direct chlorination at C5 using N-chlorosuccinimide (NCS) under controlled pH .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4 (after ester hydrolysis) with aryl boronic acids .

- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups to avoid interference .

Q. How can reaction mechanisms for isoxazole ring formation be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediate formation (e.g., hydroxylamine adducts) via in situ FTIR or HPLC .

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation into the ring .

Data Contradiction Analysis

Q. How to address conflicting melting point reports for this compound?

- Methodological Answer :

- Purity Assessment : Perform HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect impurities affecting melting behavior .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

Q. Why do NMR spectra vary between synthetic batches, and how can reproducibility be ensured?

- Methodological Answer :

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) with consistent purity grades .

- Dynamic Exchange Effects : Analyze variable-temperature NMR to detect conformational flexibility in the ester group .

Experimental Design Tables

Table 1 : Optimization of Cyclization Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 273–298 K | 273 K | +25% |

| Base | NaOAc, K₂CO₃ | NaOAc | Minimal |

| Reaction Time | 2–24 h | 12 h | +15% |

Table 2 : Key Crystallographic Data (Hypothetical Example)

| Parameter | Value | SHELX Refinement |

|---|---|---|

| Space Group | P2₁/c | R-factor = 0.045 |

| Bond Length (C-Cl) | 1.74 Å | ±0.01 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.